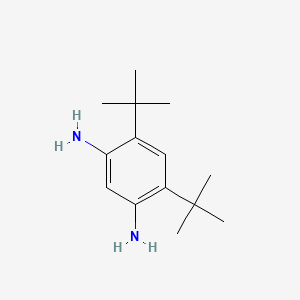![molecular formula C14H19N3O3 B2678689 N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide CAS No. 1385267-93-5](/img/structure/B2678689.png)
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring, a cyanomethyl group, and an amide linkage, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multiple steps:
Formation of the Cyanomethyl Group: This step often involves the reaction of an appropriate amine with a cyanomethylating agent such as chloroacetonitrile under basic conditions.
Amide Bond Formation: The intermediate is then reacted with a carboxylic acid derivative, such as furan-2-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Final Assembly: The final product is obtained after purification steps, which may include recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes using industrial chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring in N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyanomethyl group can be reduced to an amine using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature.
Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, and bases like triethylamine.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential inhibitor for specific enzymes due to its amide and cyanomethyl groups, which can mimic natural substrates or inhibitors.
Medicine
In medicine, derivatives of this compound may be explored for their pharmacological properties, including potential anti-inflammatory or anticancer activities. The presence of the furan ring and amide linkage is often associated with bioactivity.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The cyanomethyl group can form hydrogen bonds or ionic interactions with active sites, while the furan ring can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]benzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic properties and reactivity. The combination of the cyanomethyl group and the furan ring makes it particularly versatile for chemical modifications and biological interactions.
Eigenschaften
IUPAC Name |
N-[1-[cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-4-17(8-7-15)14(19)12(10(2)3)16-13(18)11-6-5-9-20-11/h5-6,9-10,12H,4,8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRLCVBZEIECOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C(C(C)C)NC(=O)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2678609.png)

![ethyl 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2678614.png)
![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)

![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)



![3-[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)

![4-[2-nitro-4-(quinoxalin-2-yl)phenoxy]benzaldehyde](/img/structure/B2678629.png)
